molecular formula C15H12N4O5 B352881 (E)-N'-(4-methylbenzylidene)-3,5-dinitrobenzohydrazide CAS No. 177714-35-1

(E)-N'-(4-methylbenzylidene)-3,5-dinitrobenzohydrazide

Cat. No. B352881
M. Wt: 328.28g/mol
InChI Key: VKSDGVNBIVTHLO-CXUHLZMHSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would likely show the benzohydrazide core structure, with the 4-methylbenzylidene and 3,5-dinitro groups attached to the benzene ring .


Chemical Reactions Analysis

Benzohydrazides can participate in a variety of chemical reactions, often serving as precursors to other compounds. They can undergo reactions such as condensation, oxidation, and reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the 3,5-dinitro groups in this compound could potentially make it a strong electron acceptor .

Scientific Research Applications

1. Structural and Molecular Studies

(E)-N'-4-methoxybenzylidene-5-methyl-1H-pyrazole-3-carbohydrazide, a compound similar to (E)-N'-(4-methylbenzylidene)-3,5-dinitrobenzohydrazide, has been studied for its structural and molecular properties. It was characterized using various spectroscopic methods and theoretical calculations, demonstrating its stability and low reactivity in different media. This research contributes to understanding the molecular structure and properties of similar compounds (Karrouchi et al., 2021).

2. Crystal Structures and Xanthine Oxidase Inhibitory Activity

Hydrazones similar to (E)-N'-(4-methylbenzylidene)-3,5-dinitrobenzohydrazide have been synthesized and structurally characterized. Their xanthine oxidase inhibitory activities were investigated, with one derivative showing significant activity. This application is relevant in developing potential therapeutic agents (Han et al., 2022).

3. Antimicrobial Activities

A study on hydrazone compounds derived from 4-methylbenzohydrazide, a structure related to (E)-N'-(4-methylbenzylidene)-3,5-dinitrobenzohydrazide, demonstrated moderate antimicrobial activity against various bacterial strains. This research indicates the potential of these compounds in developing new antibacterial agents (Lei et al., 2015).

4. Corrosion Inhibition

Hydrazinecarbothioamide derivatives, structurally related to (E)-N'-(4-methylbenzylidene)-3,5-dinitrobenzohydrazide, have been synthesized and shown to inhibit corrosion on mild steel in acidic environments. These findings highlight the potential use of these compounds as corrosion inhibitors (Al-amiery et al., 2013).

Safety And Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. For example, compounds containing nitro groups can be explosive under certain conditions .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it exhibits useful biological activity, it could be further studied as a potential pharmaceutical .

properties

IUPAC Name

N-[(E)-(4-methylphenyl)methylideneamino]-3,5-dinitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O5/c1-10-2-4-11(5-3-10)9-16-17-15(20)12-6-13(18(21)22)8-14(7-12)19(23)24/h2-9H,1H3,(H,17,20)/b16-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKSDGVNBIVTHLO-CXUHLZMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N'-(4-methylbenzylidene)-3,5-dinitrobenzohydrazide

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